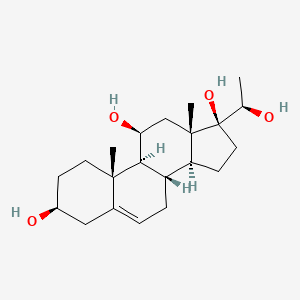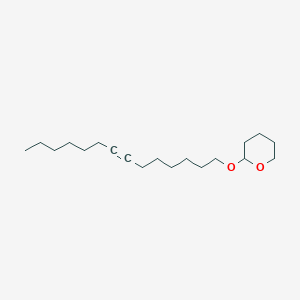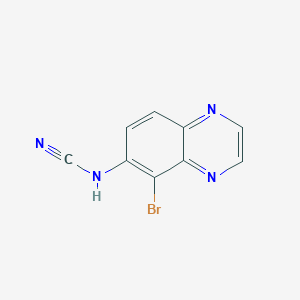
对氨基甲基伏立诺他
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
p-Aminomethyl Vorinostat has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the role of histone deacetylases in gene expression and epigenetics.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
Target of Action
The primary targets of p-Aminomethyl Vorinostat, also known as Vorinostat, are histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in the regulation of gene transcription and cell signaling pathways .
Mode of Action
Vorinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations . These enzymes catalyze the removal of acetyl groups from the lysine residues of histone proteins . By inhibiting HDACs, Vorinostat causes an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6 and p53 .
Biochemical Pathways
The primary biochemical mechanism of Vorinostat is to correct an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization . This alteration in the acetylation status of histones leads to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Vorinostat exhibits dose-proportional pharmacokinetics and has a modest food effect . It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system .
Result of Action
The antiproliferative effects of Vorinostat are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to significant reductions in disease progression, as seen in patients with cutaneous T-cell lymphoma (CTCL) treated with Vorinostat . The overall response rate was approximately 30%, including one complete response .
Action Environment
The therapeutic potential of Vorinostat has been explored in various disorders affecting the brain, including stroke, Alzheimer’s disease, Parkinson’s disease, and others . The efficacy and side effects of Vorinostat can be influenced by various environmental factors, including the presence of other drugs and the patient’s genetic makeup . For instance, polymorphisms in the gene encoding for the UGT enzyme system, UGT1A1, may be an important predictor of Vorinostat toxicity and response levels in individual patients .
生化分析
Biochemical Properties
p-Aminomethyl Vorinostat interacts with various enzymes and proteins, primarily histones, to exert its biochemical effects . It corrects an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization .
Cellular Effects
p-Aminomethyl Vorinostat has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters insulin-like growth factor (IGF)/IGF-1 receptor (IGF-1R) and IL-6 receptor (IL-6R) signaling .
Molecular Mechanism
The molecular mechanism of action of p-Aminomethyl Vorinostat involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to histone deacetylase, inhibiting its activity and leading to an increase in acetylated histones .
Metabolic Pathways
p-Aminomethyl Vorinostat is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Aminomethyl Vorinostat typically involves the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with a para-substituted aminomethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and aniline in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxamic Acid Group: The next step involves the introduction of the hydroxamic acid group. This can be done by reacting the para-aminomethyl benzene derivative with suberic acid anhydride in the presence of a base such as pyridine.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure p-Aminomethyl Vorinostat.
Industrial Production Methods
In an industrial setting, the production of p-Aminomethyl Vorinostat can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts, such as amidases, can also be explored to develop eco-friendly and efficient synthesis routes .
化学反应分析
Types of Reactions
p-Aminomethyl Vorinostat undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile derivative.
Reduction: The hydroxamic acid group can be reduced to form an amide or an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amide or amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
相似化合物的比较
Similar Compounds
Vorinostat: The parent compound, used primarily in the treatment of cutaneous T-cell lymphoma.
Belinostat: Another histone deacetylase inhibitor with a similar mechanism of action.
Panobinostat: A more potent histone deacetylase inhibitor used in the treatment of multiple myeloma.
Uniqueness
p-Aminomethyl Vorinostat is unique due to the presence of the aminomethyl group, which enhances its solubility and potentially its bioavailability. This modification may also lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other histone deacetylase inhibitors .
属性
CAS 编号 |
1160823-16-4 |
|---|---|
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
N-[4-(aminomethyl)phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C15H23N3O3/c16-11-12-7-9-13(10-8-12)17-14(19)5-3-1-2-4-6-15(20)18-21/h7-10,21H,1-6,11,16H2,(H,17,19)(H,18,20) |
InChI 键 |
XFSZFXWKWGZMKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)NC(=O)CCCCCCC(=O)NO |
同义词 |
N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)






![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)
